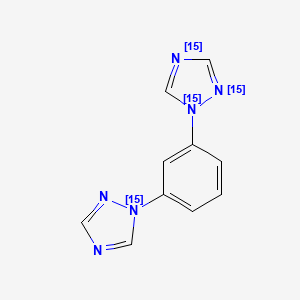
Pemetrexed L-Glutamic Acid Trisodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pemetrexed L-Glutamic Acid Trisodium Salt is a compound with the molecular formula C25H25N6O9.3Na and a molecular weight of 622.47 . It is an impurity of Pemetrexed, which is a chemotherapy drug .
Molecular Structure Analysis
The molecular structure of Pemetrexed L-Glutamic Acid Trisodium Salt can be represented by the SMILES notation: [Na+]. [Na+]. [Na+].NC1=NC (=O)c2c (CCc3ccc (cc3)C (=O)N [C@@H] (CCC (=O)N [C@@H] (CCC (=O) [O-])C (=O) [O-])C (=O) [O-])c [nH]c2N1 .
Physical And Chemical Properties Analysis
Pemetrexed L-Glutamic Acid Trisodium Salt is a crystalline solid, granular or powder that is white to off-white in color . It is soluble in water at 100 mg/mL . It is very poorly soluble in DMSO and ethanol .
Aplicaciones Científicas De Investigación
Oncology Research
Pemetrexed L-Glutamic Acid Trisodium Salt: is primarily used in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC) and mesothelioma . It functions as an antifolate chemotherapeutic agent, inhibiting cancer cell replication by disrupting folate-dependent metabolic processes . Clinical trials have demonstrated its efficacy when used alone or in combination with other drugs like cisplatin .
Neurology Research
In neurology, this compound’s role is less direct but still significant. It serves as a reference standard in neurotransmission studies, aiding in the development of new neurological drugs . Its impact on neurodegenerative diseases is an area of ongoing research, with potential applications in understanding disease mechanisms and treatment effects .
Pharmacology
Pharmacologically, Pemetrexed L-Glutamic Acid Trisodium Salt is an important reference material. It helps in understanding drug interactions, side effects, and mechanisms of action in various medications . Its pharmacokinetic properties are crucial for optimizing dosages and minimizing adverse effects in patients .
Biochemistry
Biochemically, the compound is used to study enzyme inhibition, particularly in the context of thymidylate synthase and dihydrofolate reductase . These enzymes are critical in DNA synthesis and repair, and their inhibition by Pemetrexed can lead to a better understanding of cellular metabolism and cancer treatment strategies .
Molecular Biology
In molecular biology, Pemetrexed L-Glutamic Acid Trisodium Salt is utilized in proteomics research. It helps in the identification and quantification of proteins, especially those involved in cell cycle regulation and apoptosis . This is vital for understanding the molecular underpinnings of diseases and developing targeted therapies .
Clinical Trials
Lastly, in clinical trials, this compound is often used as an impurity standard to ensure the quality and consistency of pharmaceutical products . It also plays a role in the development of new drug formulations and the assessment of their safety and efficacy .
Safety And Hazards
Pemetrexed L-Glutamic Acid Trisodium Salt can cause skin irritation and is suspected of causing genetic defects . It may damage fertility or the unborn child and causes damage to organs (Blood) through prolonged or repeated exposure . It is advised to avoid breathing dust and to wash thoroughly after handling .
Propiedades
Número CAS |
1265908-59-5 |
|---|---|
Nombre del producto |
Pemetrexed L-Glutamic Acid Trisodium Salt |
Fórmula molecular |
C25H28N6Na3O9 |
Peso molecular |
625.501 |
Nombre IUPAC |
(2S)-2-[[(4S)-4-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid;sodium |
InChI |
InChI=1S/C25H28N6O9.3Na/c26-25-30-20-19(22(36)31-25)14(11-27-20)6-3-12-1-4-13(5-2-12)21(35)29-16(24(39)40)7-9-17(32)28-15(23(37)38)8-10-18(33)34;;;/h1-2,4-5,11,15-16H,3,6-10H2,(H,28,32)(H,29,35)(H,33,34)(H,37,38)(H,39,40)(H4,26,27,30,31,36);;;/t15-,16-;;;/m0.../s1 |
Clave InChI |
QMXHFJBYTKIYEI-XYTXGRHFSA-N |
SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)N=C(N3)N)C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O.[Na].[Na].[Na] |
Sinónimos |
N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-γ-glutamyl-L-glutamic Acid Sodium Salt; Pemetrexed Impurity D; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-Hydroxypropyl)(propyl)sulfamoyl]benzoic acid](/img/structure/B589087.png)
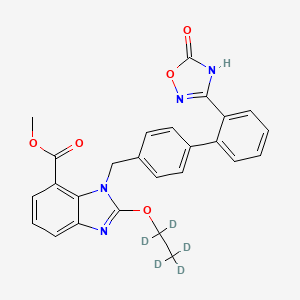
![1-[(2'-Cyano-1,1'-biphenyl-4-yl)methyl]-2-ethoxy-d5-7-benzimidazolecarboxylic Acid Methyl Ester](/img/structure/B589092.png)
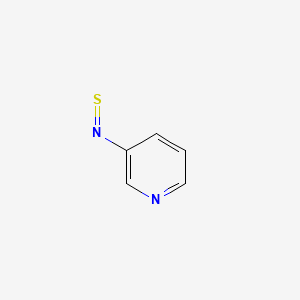
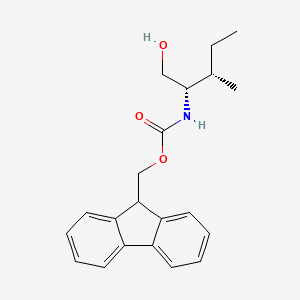
![Dibenzo[a,i]pyrene-d14](/img/structure/B589101.png)
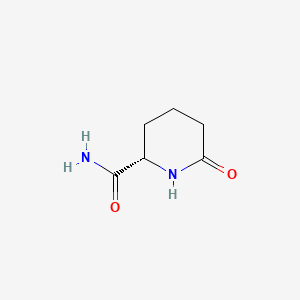
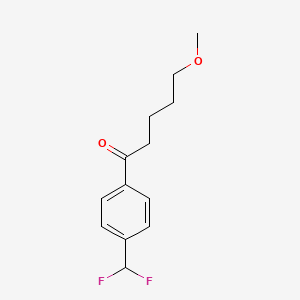
![Dibenzo[a,h]anthracene-d14](/img/structure/B589107.png)
